1-Chloro-2-(methoxymethyl)-4-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

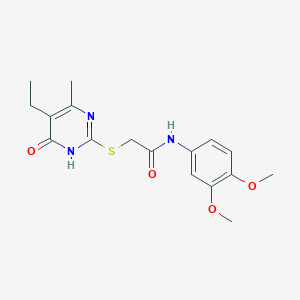

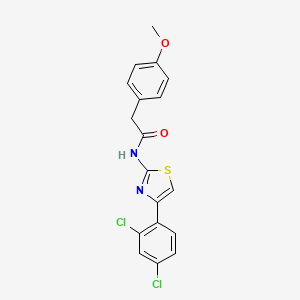

1-Chloro-2-(methoxymethyl)-4-nitrobenzene is an aromatic compound that has been used in numerous scientific research applications. It is a chemical intermediate that is used in the synthesis of several pharmaceuticals and other compounds. It is also used in the synthesis of dyes, herbicides, and other industrial products. Its structure consists of a benzene ring with a chlorine atom, a methoxy group, and a nitro group attached. This compound has a variety of properties that make it attractive for use in scientific research.

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of 4-Methoxyphenol : A new method involving the synthesis of 4-methoxy-1-nitrobenzene by substituting 4-chloro-1-nitrobenzene, followed by conversion to 4-methoxy-benzenamine, and finally to 4-methoxyphenol, has been explored. This process focuses on reaction conditions and yield-affecting factors, achieving yields above 80% (Jian, 2000).

Ethoxylation Using Ultrasound Irradiation : The ethoxylation of p-chloronitrobenzene, using potassium ethoxide and benzyltriethylammonium chloride as a catalyst under ultrasound conditions, demonstrates the potential for nucleophilic substitution reactions facilitated by phase-transfer catalysts and ultrasound (Wang & Rajendran, 2007).

Ruthenium-Catalyzed Reduction : Various nitroarenes with chloro, methyl, or methoxy substituents are reduced to corresponding aminoarenes using formic acid and RuCl2(PPh3)3 as a catalyst. This method offers high yields and selectivity, such as converting 4-chloronitrobenzene with 99% conversion and 98% selectivity (Watanabe et al., 1984).

Application in Organic Chemistry and Materials Science

Radical Stabilization Studies : The thermal isomerization of 1-chloro-4-methoxymethyl-bicyclo[2,2,0]hexane was analyzed, revealing insights into radical stabilization energies and the effects of the β-ether oxygen atom (Cain & Solly, 1972).

Synthesis of 1H-Indazoles : A study showed efficient synthesis of 1H-indazoles from imidates and nitrosobenzenes via synergistic rhodium/copper catalysis, highlighting the potential of this approach in organic synthesis (Wang & Li, 2016).

Electron-Transfer Kinetics in Electrode Materials : Research on nitroxide derivatives, including 4-(N-t-butyl-N-oxylamino)methoxybenzene, provided insights into their potential as high power-rate electrode-active materials due to rapid electron-transfer processes (Suga et al., 2004).

Environmental and Biological Applications

Biodegradation of Chloronitrobenzenes : A study on bacterial strain LW1 showed its ability to utilize 1-chloro-4-nitrobenzene as a carbon, nitrogen, and energy source, with implications for environmental biodegradation (Katsivela et al., 1999).

Electrochemical Degradation Studies : The electrochemical degradation of nitrobenzene using an oxygen-diffusion cathode in the presence of Fe2+, Cu2+, and UVA light was examined, contributing to understanding the removal of such compounds from water (Brillas et al., 2004).

特性

IUPAC Name |

1-chloro-2-(methoxymethyl)-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-5-6-4-7(10(11)12)2-3-8(6)9/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVKPXXXKCFXAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-(methoxymethyl)-4-nitrobenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2890119.png)

![1-[(4-Chlorophenyl)methyl]-3-(2-hydroxy-4-methylsulfanylbutyl)urea](/img/structure/B2890124.png)

![2-(2-(1H-pyrrol-1-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2890125.png)

![2-[7-[(3,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2890130.png)

![N-(2,3-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2890134.png)

![N-(2-ethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2890136.png)

![N-[1-(4-Methyl-piperidine-1-carbonyl)-2-phenyl-vinyl]-benzamide](/img/structure/B2890138.png)